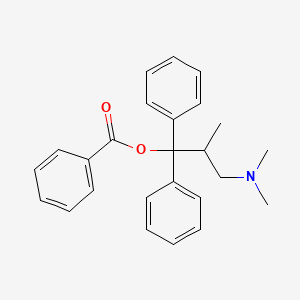
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and a phosphonium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Oxidation Reactions: Introduction of oxo groups through controlled oxidation reactions.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Phosphonium Formation: Incorporation of the phosphonium center through reactions with phosphine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane involves its interaction with molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The phosphonium center may interact with cellular components, affecting signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid: Shares similar functional groups but differs in structure and applications.
4,8-Dihydroxy-17-methoxy-10-oxo-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-14-yl hydrogen sulfate: Another compound with multiple hydroxyl and oxo groups.
Uniqueness
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is unique due to its specific combination of functional groups and the presence of a phosphonium center, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
40695-90-7 |
|---|---|
Formule moléculaire |
C12H26O7P+ |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
bis[3-(3-hydroxypropoxy)propoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c13-5-1-7-16-9-3-11-18-20(15)19-12-4-10-17-8-2-6-14/h13-14H,1-12H2/q+1 |
Clé InChI |
ZDKJFHUSYUPYHY-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCCCO[P+](=O)OCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
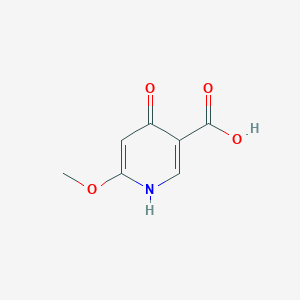
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
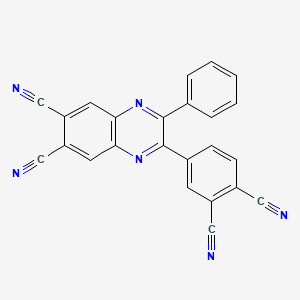
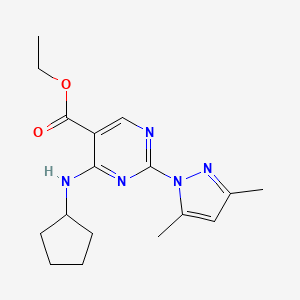
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

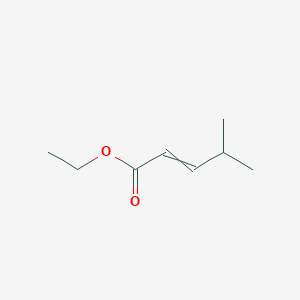

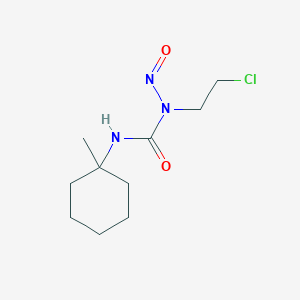
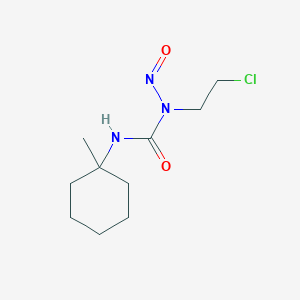
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
